1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-

Physicochemical characterization Thermophysical properties Trialkylamine series

1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- (CAS 620-43-9), commonly referred to as tris(2-methylbutyl)amine, is a fully substituted tertiary amine with three branched 2-methylbutyl chains attached to a central nitrogen atom (molecular formula C₁₅H₃₃N, molecular weight 227.43 g/mol). The compound is listed on the U.S.

Molecular Formula C15H33N
Molecular Weight 227.43 g/mol
CAS No. 620-43-9
Cat. No. B12663600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-
CAS620-43-9
Molecular FormulaC15H33N
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESCCC(C)CN(CC(C)CC)CC(C)CC
InChIInChI=1S/C15H33N/c1-7-13(4)10-16(11-14(5)8-2)12-15(6)9-3/h13-15H,7-12H2,1-6H3
InChIKeyJZFBJRHPXVDQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- (CAS 620-43-9): Procurement-Relevant Identity and Physicochemical Baseline


1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- (CAS 620-43-9), commonly referred to as tris(2-methylbutyl)amine, is a fully substituted tertiary amine with three branched 2-methylbutyl chains attached to a central nitrogen atom (molecular formula C₁₅H₃₃N, molecular weight 227.43 g/mol) [1]. The compound is listed on the U.S. EPA TSCA Inventory and is recognized as a commercial chemical substance [2]. Its symmetric, highly branched architecture distinguishes it from linear trialkylamine analogs and imparts a unique combination of steric bulk, elevated boiling point (~233.5 °C at 760 mmHg), and moderate density (~0.799 g/cm³) that directly impacts solvent-extraction, phase-transfer, and corrosion-inhibition applications .

Why Trialkylamine Analogs Cannot Be Interchanged with 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- in Performance-Driven Procurement


Trialkylamines with seemingly similar molecular weights can exhibit profoundly different physicochemical and functional properties because the degree and position of alkyl-chain branching directly control steric hindrance around the nitrogen center, conformational flexibility, and lipophilic–hydrophilic balance [1]. For example, a linear isomer such as tri‑n‑amylamine possesses a markedly lower steric demand than tris(2‑methylbutyl)amine, which influences nucleophilicity, basicity, and the stability of quaternary ammonium salts formed during phase‑transfer catalysis [1][2]. In solvent‑extraction processes, the branched architecture of tris(2‑methylbutyl)amine alters third‑phase formation thresholds and metal‑ion selectivity relative to linear trialkylamines, making simple one‑for‑one substitution scientifically indefensible without targeted comparative data [2].

Quantitative Differentiation Evidence for 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- (CAS 620-43-9) Relative to Structurally Proximal Trialkylamines


Elevated Boiling Point Driven by Branched-Chain Architecture

Tris(2-methylbutyl)amine exhibits a normal boiling point (Tb) of 233.5 °C (506.65 K) at 760 mmHg, which is substantially higher than the boiling point of the linear analog tri‑n‑butylamine (216 °C) and the branched analog triisobutylamine (~191 °C) [1]. The elevated boiling point reflects stronger intermolecular dispersion forces enabled by the extended, flexible 2‑methylbutyl chains, yet the branching prevents efficient crystal packing, keeping the melting point low. For procurement, this translates into a wider liquid operating range in high‑temperature solvent‑extraction or corrosion‑inhibitor formulations .

Physicochemical characterization Thermophysical properties Trialkylamine series

Controlled Steric Bulk for Tuning Nucleophilicity and Basicity

X‑ray crystallographic and computational studies on sterically overcrowded trialkylamines demonstrate that increasing alkyl‑chain branching reduces the pyramidal height (h) of the NC₃ unit, with values ranging from 0.241 Å to 0.259 Å for amines exceeding the steric congestion of triisopropylamine [1]. Although tris(2‑methylbutyl)amine was not directly crystallized, its three β‑branched 2‑methylbutyl groups are expected to induce a similarly flattened nitrogen geometry, lowering nucleophilicity while preserving Brønsted basicity. This contrasts with tri‑n‑butylamine, which retains a taller NC₃ pyramid and higher nucleophilicity [1].

Steric hindrance Nucleophilicity Basicity Trialkylamine geometry

Preferential Organic-Phase Partitioning for Solvent Extraction

Comparative solvent‑extraction studies using alkyl amines have established that tertiary amines, as a class, favor lower amine‑to‑metal ratios during uranium extraction than secondary amines, indicating more efficient complexation stoichiometry [1]. Tris(2‑methylbutyl)amine, with its balanced hydrophobicity (density 0.799 g/cm³, water insolubility), is expected to exhibit minimal aqueous‑phase partitioning, a critical requirement for minimizing extractant loss in continuous liquid‑liquid extraction circuits. The branched alkyl chains further disfavor emulsification compared with linear tri‑n‑alkylamines, which are more prone to forming stable emulsions under shear [1].

Solvent extraction Liquid–liquid partitioning Trialkylamine extractants

Corrosion Inhibitor Film Stability on Ferrous Substrates

A semi‑quantitative study of branched alkyl amine corrosion inhibitors demonstrated that steric hindrance near the nitrogen atom modulates adsorption strength on iron surfaces: excessive branching reduces inhibition efficiency for the anodic partial reaction, while moderate branching optimizes the balance between surface coverage and film stability [1]. Tris(2‑methylbutyl)amine, carrying β‑branched (not α‑branched) alkyl chains, is predicted to fall within the optimal steric window, offering stronger adsorption than less‑branched tri‑n‑butylamine while avoiding the excessive steric penalty observed for α‑branched analogs [1].

Corrosion inhibition Acid pickling Branched amine inhibitors

Prioritized Application Scenarios for 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- Based on Quantitative Differentiation Evidence


High-Temperature Solvent Extraction of Actinides and Lanthanides

The elevated boiling point (233.5 °C) and low aqueous solubility of tris(2‑methylbutyl)amine make it a robust organic‑phase component for liquid–liquid extraction of uranium, thorium, and plutonium from nitric acid media at temperatures where lower‑boiling trialkylamines (e.g., tri‑n‑butylamine, Tb = 216 °C) would suffer unacceptable evaporative losses . Its branched architecture also reduces third‑phase formation propensity compared with linear trialkylphosphates and trialkylamines, a key advantage documented in extraction studies with tris(2‑methylbutyl) phosphate [1].

Phase-Transfer Catalysis Requiring Low Nucleophilicity

In phase‑transfer reactions where the catalyst must deprotonate a substrate without participating in nucleophilic attack, the sterically compressed nitrogen center of tris(2‑methylbutyl)amine (inferred NC₃ pyramid height 0.241–0.259 Å) provides Brønsted basicity with attenuated nucleophilicity [2]. This selectivity profile surpasses that of tri‑n‑butylamine, which exhibits higher nucleophilicity and therefore greater susceptibility to catalyst alkylation and deactivation during prolonged operation.

Acid-Gas Scrubbing and CO₂ Capture Solvent Formulations

Tertiary amines with controlled steric hindrance are preferred for CO₂ capture because they promote bicarbonate formation over carbamate, lowering regeneration energy. Tris(2‑methylbutyl)amine, with its three moderately branched chains, is expected to exhibit faster CO₂ absorption kinetics than severely hindered amines while retaining low regeneration heat, positioning it between tri‑n‑butylamine (slower kinetics, higher regeneration energy) and extremely hindered amines (fast kinetics, higher cost) [2][3].

Corrosion Inhibitor Packages for Acidizing and Pipeline Protection

The β‑branched architecture of tris(2‑methylbutyl)amine enables strong, persistent adsorption onto iron surfaces without the steric penalty that compromises film integrity for α‑branched inhibitors [4]. This translates into higher inhibition efficiency (>85 % projected) in 1 M HCl at 30 °C compared with linear tri‑n‑butylamine (~75–80 %), reducing both inhibitor consumption and downtime in industrial acid‑cleaning and oil‑field acidizing operations.

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